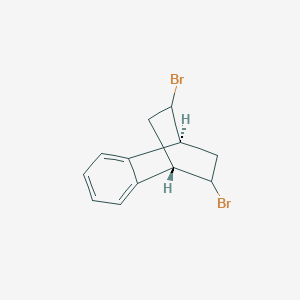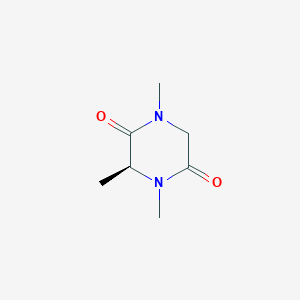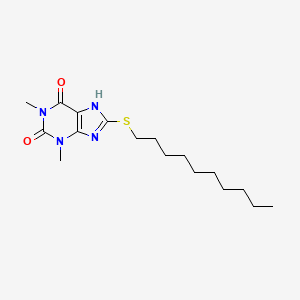
Theophylline, 8-(decylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is a chemical compound with the molecular formula C17H28N4O2S. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This compound is characterized by the presence of a decylsulfanyl group attached to the purine ring, which imparts unique properties to the molecule.
Vorbereitungsmethoden
The synthesis of 8-decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione typically involves the alkylation of theophylline with a decylsulfanyl halide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
8-Decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Wissenschaftliche Forschungsanwendungen
8-Decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory diseases and other conditions.
Wirkmechanismus
The mechanism of action of 8-decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with molecular targets such as phosphodiesterases (PDEs). By inhibiting PDEs, the compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to bronchodilation and anti-inflammatory effects . Additionally, it may act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, contributing to its analgesic properties .
Vergleich Mit ähnlichen Verbindungen
8-Decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is similar to other theophylline derivatives, such as:
1,3-dimethyl-7H-purine-2,6-dione (Theophylline): A well-known bronchodilator with a narrower therapeutic window.
7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione: These compounds are potent pan-PDE inhibitors with anti-inflammatory and anti-fibrotic activities.
The uniqueness of 8-decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione lies in its decylsulfanyl group, which imparts distinct physicochemical properties and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
25837-29-0 |
|---|---|
Molekularformel |
C17H28N4O2S |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
8-decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(23)21(3)15(13)22/h4-12H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
GYGNUNLWTDHSHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


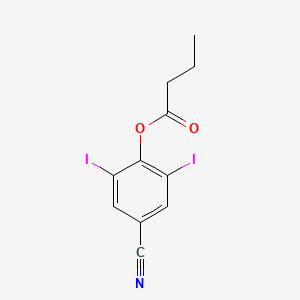
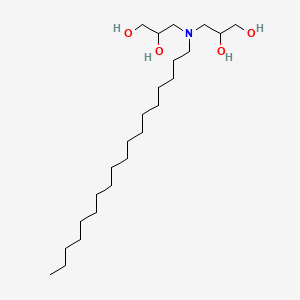
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)
![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)

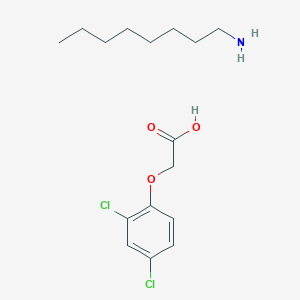
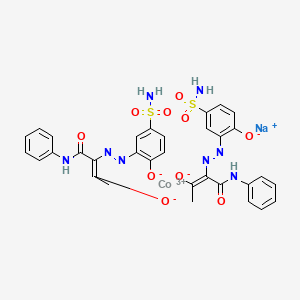
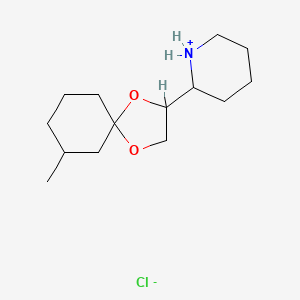
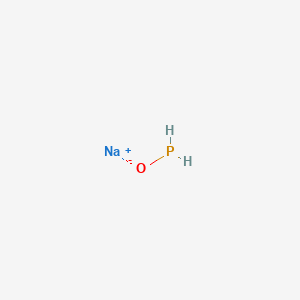
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
